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Compound of Interest

Compound Name: M79175

Cat. No.: B1675860

Introduction:

This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals interested in the study of aldose reductase inhibitors for
the treatment of galactosemia. While the initial query specified M79175, an early-stage aldose
reductase inhibitor, the available public information on this specific compound is limited.
Therefore, to provide a comprehensive and contemporary guide, these notes will focus on AT-
007 (govorestat), a well-documented, central nervous system (CNS) penetrant aldose
reductase inhibitor that has undergone extensive preclinical and clinical investigation for classic
galactosemia. The principles and methodologies described herein are broadly applicable to the
study of other aldose reductase inhibitors in this disease context.

Classic galactosemia is a rare genetic metabolic disorder caused by a deficiency of the enzyme
galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the
accumulation of galactose and its metabolites, notably galactose-1-phosphate (Gal-1P) and
galactitol.[3] While dietary restriction of galactose is the standard of care, it does not prevent
long-term complications, including cognitive impairment, speech problems, and neurological
deficits. The accumulation of galactitol, formed from galactose by the enzyme aldose
reductase, is believed to contribute significantly to these chronic complications through osmotic
stress and redox imbalance.[3] Aldose reductase inhibitors aim to mitigate this by blocking the

conversion of galactose to galactitol.
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Signaling Pathway: The Role of Aldose Reductase in
Galactosemia

In classic galactosemia, the impairment of the Leloir pathway leads to the shunting of excess
galactose into alternative metabolic routes. One such critical pathway is the polyol pathway,
where aldose reductase converts galactose to galactitol. This toxic metabolite accumulates in
tissues, leading to cellular damage.
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Figure 1: Pathophysiology of Galactosemia and the site of action for AT-007.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of

AT-007 (govorestat) in galactosemia models.

Table 1: Preclinical Efficacy of AT-007 in a Neonatal Rat Model of Classic Galactosemia
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Galactosemia ] .
Galactosemia % Reduction

Parameter Control Model .
Model + AT-007 with AT-007
(Untreated)
Significantly
Plasma .
) Undetectable Elevated Reduced/Normali  >90%
Galactitol
zed
Significantly
Brain Galactitol Undetectable Elevated Reduced/Normali  >90%
zed
Significantly
Liver Galactitol Undetectable Elevated Reduced/Normali  >90%
zed
Plasma No Significant
Normal Elevated N/A
Galactose Change
Galactose-1- o
No Significant
Phosphate (Gal- Normal Elevated N/A
1) Change

Table 2: Clinical Pharmacodynamics of AT-007 in Adult and Pediatric Patients with Classic
Galactosemia
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Mean Change from

Biomarker Patient Population Dosage .
Baseline
Plasma Galactitol Adults 5 mg/kg -19% + 10%
20 mg/kg -46% * 4%
40 mg/kg -51% £ 5%
) ) B 40% reduction (p <
Plasma Galactitol Children (2-17 years) Not specified

0.001)

Cerebrospinal Fluid

Adults Dose-dependent Increased with dose
(CSF) Govorestat
Blood Galactose Adults 5, 20, 40 mg/kg No significant change
Blood Galactose-1- o

Adults 5, 20, 40 mg/kg No significant change

Phosphate (Gal-1P)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preclinical Evaluation in a Galactosemia Rat Model

Objective: To assess the in vivo efficacy of an aldose reductase inhibitor in reducing galactitol

levels in a neonatal rat model of classic galactosemia.

Experimental Workflow:
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Preclinical Efficacy Workflow
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:
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:
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:
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'
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Figure 2: Workflow for preclinical evaluation of aldose reductase inhibitors.

Materials:

o GALT-deficient neonatal rat pups (or a chemically-induced model)

e AT-007 (govorestat) or other aldose reductase inhibitor

e Vehicle for drug administration (e.g., 0.5% methylcellulose)
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o Galactose-enriched diet
» Analytical equipment for metabolite quantification (e.g., LC-MS/MS)
Procedure:

 Induction of Galactosemia: Utilize a GALT-null rat model or induce galactosemia in wild-type
neonatal rats through a high-galactose diet.

e Animal Grouping: Randomly assign neonatal rats to the following groups:
o Group 1: Healthy control (standard diet, vehicle administration)
o Group 2: Galactosemia model (high-galactose diet, vehicle administration)
o Group 3: Galactosemia model (high-galactose diet, AT-007 administration)

e Drug Administration: Administer AT-007 orally once daily at a predetermined dose. The
vehicle is administered to the control and untreated galactosemia groups.

o Sample Collection: At the end of the study period, collect blood (for plasma), brain, and liver
samples.

o Metabolite Analysis: Process the samples and quantify the levels of galactitol, galactose, and
Gal-1P using a validated analytical method such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: Compare the metabolite levels between the different groups using appropriate
statistical tests (e.g., ANOVA).

Phase 1/2 Clinical Trial Protocol for Safety,
Pharmacokinetics, and Pharmacodynamics

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics
(PD) of single and multiple ascending doses of an aldose reductase inhibitor in adult patients
with classic galactosemia.

Logical Relationship of Study Design:
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Phase 1/2 Clinical Trial Design
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Figure 3: Logical flow of a Phase 1/2 clinical trial for an aldose reductase inhibitor.

Study Design:

e Arandomized, double-blind, placebo-controlled study.

o Enrollment of adult patients (18-65 years) with a confirmed diagnosis of classic

galactosemia.
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» Single Ascending Dose (SAD) Phase: Participants receive a single dose of the
investigational drug or a placebo.

» Multiple Ascending Dose (MAD) Phase: Participants receive multiple doses of the
investigational drug or a placebo over a defined period.

Methodology:

« Patient Recruitment: Recruit patients with a confirmed diagnosis of classic galactosemia
based on GALT enzyme activity and/or genetic testing.

» Dosing: Administer the investigational drug (e.g., AT-007 at doses of 5, 20, 40 mg/kg) or
placebo.

» Pharmacokinetic (PK) Analysis: Collect serial blood samples to determine the drug's
concentration over time. In some cohorts, cerebrospinal fluid (CSF) may be collected to
assess CNS penetration.

e Pharmacodynamic (PD) Analysis: Collect blood samples at baseline and throughout the
study to measure levels of galactitol, galactose, and Gal-1P.

o Safety Monitoring: Monitor participants for adverse events, and perform regular clinical
laboratory tests, vital sign measurements, and electrocardiograms.

» Data Analysis: Analyze PK parameters (e.g., Cmax, Tmax, AUC, half-life). Evaluate the
change in biomarker levels from baseline for the PD assessment. Summarize all safety
findings.

Conclusion:

The development of aldose reductase inhibitors like AT-007 (govorestat) represents a
promising therapeutic strategy for addressing the long-term complications of classic
galactosemia that are not prevented by dietary restrictions. The protocols and data presented
here provide a framework for the preclinical and clinical evaluation of such compounds. By
targeting the polyol pathway and reducing the production of toxic galactitol, these inhibitors
have the potential to significantly improve the quality of life for individuals with galactosemia.
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Further research and clinical trials are essential to fully elucidate their therapeutic benefits and
long-term safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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